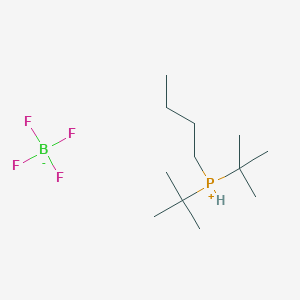![molecular formula C7H4BrFN2 B15251021 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring. Subsequent halogenation reactions introduce the bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom but shares the pyrrolo[2,3-b]pyridine core.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom but contains the fluorine substituent.
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of fluorine.
Uniqueness
6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C7H4BrFN2 |
|---|---|
Peso molecular |
215.02 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) |
Clave InChI |
MABVHZBCRIAKEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CN2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
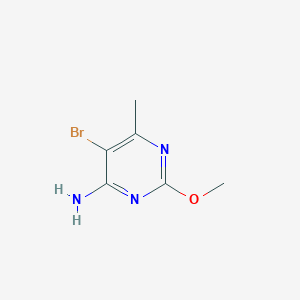
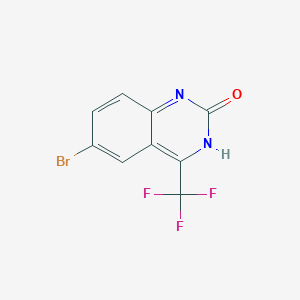
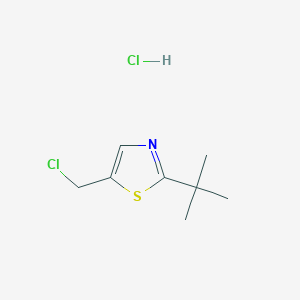

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
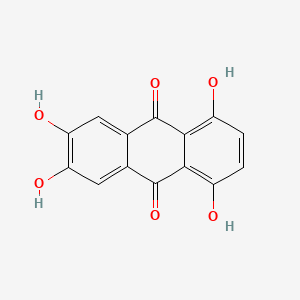
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)

![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
